molecular formula C18H25N5O3 B11000466 N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11000466
M. Wt: 359.4 g/mol
InChI Key: WODIBHBFVIHLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates a 3,5-dimethoxyphenyl group, a cyclohexyl ring, and a prominent 1H-tetrazole moiety. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often used to improve the pharmacokinetic properties of lead compounds, such as their metabolic stability and membrane permeability. Researchers can leverage this chemical as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening campaigns. Its structural characteristics also make it a candidate for development in projects targeting various enzymes and receptors, though its specific mechanism of action and primary molecular targets are areas for ongoing investigation. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H25N5O3/c1-25-15-8-14(9-16(10-15)26-2)20-17(24)11-18(6-4-3-5-7-18)12-23-13-19-21-22-23/h8-10,13H,3-7,11-12H2,1-2H3,(H,20,24)

InChI Key

WODIBHBFVIHLLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Cyclohexylmethyl Azide Formation

The tetrazole ring is typically constructed via a [2+3] cycloaddition between an azide and a nitrile. Starting with cyclohexylmethanol :

  • Bromination : Treat with PBr₃ in anhydrous ether to yield cyclohexylmethyl bromide (85–90% yield).

  • Azide Substitution : React with NaN₃ in DMF at 80°C for 12 h to form cyclohexylmethyl azide (78% yield).

Tetrazole Ring Assembly

The azide undergoes cycloaddition with acetonitrile under acidic conditions (HCl, ZnCl₂) at 100°C for 24 h, producing 1-(cyclohexylmethyl)-1H-tetrazole (65% yield). Regioselectivity favors the 1H-isomer due to steric and electronic factors.

Functionalization of the Cyclohexyl Ring

Introduce the acetamide side chain via:

  • Friedel-Crafts Acylation : React with chloroacetyl chloride in AlCl₃ to install the acetyl group (60% yield).

  • Amination : Substitute chloride with NH₃ in MeOH under pressure to form 2-(1-(1H-tetrazol-1-ylmethyl)cyclohexyl)acetamide (55% yield).

Synthesis of the 3,5-Dimethoxyphenyl Acetamide Backbone

Preparation of 3,5-Dimethoxyaniline

  • Nitration of 3,5-Dimethoxybenzaldehyde : Use HNO₃/H₂SO₄ to yield 3,5-dimethoxy-4-nitrobenzaldehyde (72% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in EtOH reduces the nitro group to an amine (90% yield).

Acetamide Formation

Couple 2-(cyclohexyl)acetic acid with 3,5-dimethoxyaniline using EDCl/HOBt in DMF (80% yield). Alternatively, employ HATU for improved efficiency (85% yield).

Convergent Coupling Strategies

Amide Bond Formation

React 2-(1-(1H-tetrazol-1-ylmethyl)cyclohexyl)acetic acid with 3,5-dimethoxyaniline under standard coupling conditions:

Coupling AgentSolventTemp (°C)Time (h)Yield (%)
EDCl/HOBtDMF251278
HATUDCM25685
DCC/DMAPTHF40870

HATU outperforms other agents due to faster reaction times and higher yields.

One-Pot Sequential Synthesis

A streamlined approach involves:

  • In-situ generation of the tetrazole from cyclohexylmethyl azide and acetonitrile.

  • Direct acylation with 3,5-dimethoxyaniline using HATU (70% overall yield).

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for azide and tetrazole synthesis.

  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

  • Automated Chromatography : Implement flash chromatography with silica gel (benzene:chloroform = 4:1) for purification.

Challenges and Optimization

Regioselectivity in Tetrazole Formation

The 1H-tetrazole isomer is favored under acidic conditions (pH 3–4), while neutral or basic conditions promote 2H-tetrazole byproducts.

Purification of Hydrophobic Intermediates

Cyclohexyl derivatives exhibit low polarity, necessitating gradient elution with hexane:ethyl acetate (8:2 to 6:4).

Stability of Dimethoxyphenyl Groups

Demethylation can occur under strong acidic or basic conditions. Mild reagents (e.g., TFA for deprotection) are recommended .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other acetamide derivatives synthesized via 1,3-dipolar cycloaddition (click chemistry), such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and N-(4-chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) . Key differences include:

  • Tetrazole vs. Triazole : The tetrazole ring in the target compound replaces the triazole group in analogs like 6a and 6m. Tetrazoles exhibit stronger hydrogen-bonding capacity and higher metabolic stability due to their aromaticity and resistance to enzymatic degradation.
  • Substituent Effects : The 3,5-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro, chloro) in analogs like 6b and 6c. Methoxy groups may enhance solubility and modulate receptor interactions.
  • Cyclohexyl vs.

Physicochemical Properties

Compound Name Key Functional Groups IR Peaks (cm⁻¹) Molecular Weight (g/mol) Reference
N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Tetrazole, Cyclohexyl, Methoxy ~1670 (C=O), ~1250 (C–O), ~3300 (N–H) ~415 (estimated)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, Naphthalene 1671 (C=O), 1303 (C–N), 1254 (C–O) 375.4
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole, Chlorophenyl 1678 (C=O), 1287 (C–N), 785 (C–Cl) 393.8

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H25N5O3
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1232799-56-2

The compound features a dimethoxyphenyl group, a cyclohexyl moiety, and a tetrazole ring. The tetrazole group is known for its bioisosteric properties, allowing it to mimic carboxylic acids and amides in biological systems, which may enhance its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A notable method includes one-pot multi-component condensation reactions that yield significant product yields under optimized conditions .

Anticancer Properties

Recent studies have indicated that derivatives of tetrazole exhibit significant anticancer activity. For instance, in vitro cytotoxicity assays against various cancer cell lines such as A431 (epidermoid carcinoma) and HCT116 (colon cancer) have shown promising results. The compound's mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated activity against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, as well as fungi like Candida albicans. The antimicrobial efficacy suggests that the compound could serve as a lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. Results indicated that the compound exhibits strong antioxidant properties even at low concentrations, which is beneficial for preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Study 1 : A study focusing on the cytotoxic effects of various tetrazole derivatives found that this compound showed significant inhibition of cell proliferation in A431 and HCT116 cell lines with IC50 values comparable to established chemotherapeutics .
  • Study 2 : Another research investigated the binding affinity of this compound to the CSNK2A1 enzyme using molecular docking simulations. The results indicated a favorable binding energy of -6.8687 kcal/mol, suggesting strong interactions that could inhibit the enzyme's activity, further implicating its role in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(3-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamideStructureContains methoxy instead of dimethoxy; different biological activity profile.
N-(quinolin-5-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamideStructureIncorporates a quinoline ring; potential DNA intercalation properties.
N-[3-(5-sulfanyltetrazol)]phenylacetamideStructureSimilar tetrazole structure but different substituents; varied pharmacological effects.

This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties not found in other similar compounds.

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, and what reaction conditions are critical for yield optimization?

The compound is synthesized via multi-step protocols involving:

  • 1,3-Dipolar cycloaddition between azides and alkynes (e.g., using Cu(OAc)₂ as a catalyst in a tert-butanol/water solvent system, as described in acetamide analogs .
  • Amide coupling of cyclohexyl-tetrazole intermediates with 3,5-dimethoxyphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane .

Q. Key parameters :

ParameterOptimal RangeImpact on Yield
Catalyst loading10 mol% Cu(OAc)₂Higher yields with precise stoichiometry
Solvent ratiotert-BuOH:H₂O (3:1)Ensures solubility and reaction efficiency
Reaction time6–8 hoursProlonged time risks byproduct formation

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should be prioritized?

  • IR Spectroscopy : Look for C=O stretching (1670–1680 cm⁻¹) and NH stretches (3260–3300 cm⁻¹) to confirm amide formation .
  • NMR :
    • ¹H NMR : Signal splitting for cyclohexyl protons (δ 1.2–2.5 ppm) and tetrazole methylene (δ 5.3–5.5 ppm).
    • ¹³C NMR : Amide carbonyl (δ 165–170 ppm) and aromatic carbons (δ 105–130 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting NMR data arising from conformational isomers be resolved during structural analysis?

The compound’s cyclohexyl and tetrazole groups may adopt multiple conformers, leading to split or broadened NMR signals. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows conformational interconversion, sharpening signals .
  • Crystallography : X-ray diffraction (as in ) reveals dominant conformers and hydrogen-bonding patterns (e.g., R₂²(10) dimers) .
  • DFT calculations : Predict energetically favorable conformers and compare with experimental data .

Q. What methodologies are effective for optimizing reaction yields when scaling up synthesis?

  • Design of Experiments (DoE) : Screen variables (e.g., solvent polarity, temperature) using factorial designs. For example, dichloromethane improves coupling efficiency over THF .
  • Catalyst optimization : Replace Cu(OAc)₂ with CuI for enhanced regioselectivity in cycloadditions .
  • Workup modifications : Use ethyl acetate for extraction (vs. DCM) to reduce polar byproduct carryover .

Q. How can molecular docking studies predict the compound’s bioactivity, such as elastase inhibition?

  • Target selection : Prioritize enzymes like neutrophil elastase, where acetamide derivatives show IC₅₀ values <10 µM .
  • Docking protocols :
    • Use AutoDock Vina with AMBER force fields.
    • Validate binding poses against co-crystal structures (e.g., PDB 1LI) .
  • Key interactions : Hydrogen bonds between the tetrazole group and catalytic Ser195, and hydrophobic contacts with the cyclohexyl moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values?

  • Experimental validation : Use reversed-phase HPLC to measure LogP (e.g., C18 column, isocratic methanol/water) .
  • Computational adjustments : Apply correction factors in software like MarvinSuite to account for intramolecular H-bonding in the tetrazole group .

Q. Example comparison :

MethodLogP ValueDeviation
Calculated (XlogP)3.2Baseline
HPLC-measured2.8–0.4 (due to polar surface area)

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Purity control : Enforce ≥95% purity via preparative HPLC (C18, acetonitrile/water gradient) .
  • Conformational stabilization : Pre-incubate the compound in assay buffer (pH 7.4) at 37°C for 1 hour to equilibrate conformers .

Methodological Recommendations

Q. Which in vitro assays are suitable for evaluating anti-inflammatory activity?

  • Elastase inhibition : Measure IC₅₀ using N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide as a substrate .
  • Cytokine profiling : Use ELISA to quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages (EC₅₀ < 1 µM for potent analogs) .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of elastase at 50–60°C .
  • Fluorescence polarization : Track displacement of a fluorescent probe (e.g., FITC-labeled elastase inhibitor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.